2'-Cyano-3-(2,4-dimethylphenyl)propiophenone

Chemical Procurement Medicinal Chemistry Building Blocks Cost Efficiency

Regioisomeric impurity in cyano-propiophenone building blocks leads to failed SAR studies. This compound eliminates substitution risk with certified 97% purity and unambiguous ortho-cyano regiochemistry. • Ortho-CN directs metalation (C-H activation); meta/para isomers lack this reactivity • H-bond acceptor geometry matches kinase hinge-region backbone NH; critical for target engagement • Predicted logP 3.96 supports drug-like physicochemical profile

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
CAS No. 898793-65-2
Cat. No. B1293203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Cyano-3-(2,4-dimethylphenyl)propiophenone
CAS898793-65-2
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C#N)C
InChIInChI=1S/C18H17NO/c1-13-7-8-15(14(2)11-13)9-10-18(20)17-6-4-3-5-16(17)12-19/h3-8,11H,9-10H2,1-2H3
InChIKeyUYMYQJXBOSIRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Cyano-3-(2,4-dimethylphenyl)propiophenone: Procurement Baseline


2'-Cyano-3-(2,4-dimethylphenyl)propiophenone (CAS 898793-65-2) is a synthetic propiophenone derivative characterized by an ortho-cyano substituent on one phenyl ring and a 2,4-dimethyl substitution pattern on the second phenyl ring, with a molecular weight of 263.34 g/mol. It is marketed primarily as a specialty chemical intermediate and a building block for medicinal chemistry and organic synthesis . The compound is supplied at a certified purity of 97.0% . Its closest in-class analogs, distinguished solely by the position of the cyano group (3'-cyano, CAS 898793-67-4; 4'-cyano, CAS 898793-69-6) or the dimethyl ring substitution (3,4-dimethyl, CAS 898755-71-0), share an identical molecular formula (C18H17NO), which frequently leads to attempted generic substitution in procurement. However, the ortho positioning of the electron-withdrawing cyano group relative to the carbonyl creates a distinct electronic environment that critically alters reactivity, target-binding orientation, and downstream biological profile relative to its meta- or para-substituted isomers, rendering indiscriminate substitution scientifically indefensible in structure-dependent applications .

1 Ortho-cyano directing group enables unique electronic reactivity for target binding studies
2 Regioisomeric identity distinct from meta- and para-cyano analogs, critical for SAR exploration
3 Certified purity supports reproducible synthesis and library preparation

Structural Specificity vs. Generic Substitution


Generic substitution among regioisomeric cyano-propiophenones or dimethyl-substituted analogs is a high-risk procurement shortcut for target-focused research because shifting the cyano group from the ortho to the meta or para position fundamentally alters the molecule's electrostatic potential surface, dipole moment, and capacity for intramolecular hydrogen bonding or metal chelation. This can result in a complete loss of target binding affinity, as class-level evidence shows that ortho-cyano substituents can form critical hydrogen bonds with hinge-region residues in kinases or key polar contacts in GPCR binding pockets, interactions that are geometrically inaccessible to meta- or para-substituted counterparts . Similarly, altering the dimethyl substitution pattern from 2,4- to 3,4- changes the three-dimensional shape and electron density of the distal aryl ring, potentially dismantling shape complementarity with hydrophobic receptor sub-pockets. The evidence in Section 3 quantifies the downstream consequences of these structural perturbations and provides procurement-grade differentiation data where available .

Hinge binding Meta- or para-cyano substitution alters hydrogen-bonding geometry and may abolish target contact
Shape mismatch 3,4-Dimethyl analog changes aryl ring topology, disrupting hydrophobic pocket complementarity
Affinity loss Indiscriminate regioisomer substitution can lead to complete loss of binding affinity in kinase/GPCR assays

Quantitative Differentiation from Closest Analogs


Purity and Price Parity with 3,4-Dimethylphenyl Regioisomer

When procured from the same supplier under identical conditions, 2'-cyano-3-(2,4-dimethylphenyl)propiophenone (F206419) is offered at a purity of 97.0% and a price of £1138.00 per gram, identical to the purity and price of the 3,4-dimethylphenyl analog (2'-cyano-3-(3,4-dimethylphenyl)propiophenone, F206578) . This price-purity parity eliminates cost as a differentiating factor and shifts the procurement decision entirely to structural relevance for the intended target or synthetic route, reinforcing that selection must be driven by the position-specific evidence in the other items below rather than by budget considerations .

Price & Purity
Head-to-head
Target: £1138.00/g, 97.0% purity
Comparator: £1138.00/g, 97.0% purity
Cost-neutral procurement; structure drives regioisomer selection
Fluorochem catalog, May 2026; identical specifications
Chemical Procurement Medicinal Chemistry Building Blocks Cost Efficiency

Lipophilicity Differences Among Cyano Regioisomers

The predicted ACD/LogP for 2'-cyano-3-(2,4-dimethylphenyl)propiophenone (ortho-cyano) is 3.96 at 25°C and pH 7.4, reflecting moderate lipophilicity suitable for oral bioavailability and membrane permeability in drug discovery programs . In contrast, class-level inference predicts that repositioning the cyano group to the para position increases molecular dipole moment and reduces lipophilicity by up to 0.3–0.5 logP units, while the meta position yields an intermediate value . This predicted logP differential directly influences the compound's distribution coefficient (LogD), solubility, and potential for non-specific protein binding, making the ortho regioisomer preferentially suited for programs requiring a specific lipophilicity window to balance potency and ADME properties .

Lipophilicity (LogP)
Class-level
3.96 ortho-CN target
Ortho regioisomer provides predicted lipophilicity window for balanced ADME
Para-CN estimated ~0.3–0.5 logP lower; predicted via ACD/LogP
Lipophilicity Regioisomer Comparison Medicinal Chemistry Design

Ortho-Cyano Advantage in Predicted Permeability

The target compound exhibits a predicted topological polar surface area (tPSA) of 41 Ų, which falls well below the established 140 Ų threshold for oral bioavailability and the 90 Ų threshold for blood-brain barrier penetration . Regioisomeric analogs with the cyano group in the meta or para position maintain identical tPSA values (41 Ų) due to the same atom count and connectivity, indicating that any differential permeability between regioisomers is driven primarily by the logP differences quantified in the previous evidence item, not by polar surface area variations . This underscores that the ortho-cyano compound's differentiation is a combined effect of its unique electrostatic surface and resulting lipophilicity advantage.

Polar Surface Area
Cross-study
41 Ų tPSA
Identical tPSA across regioisomers; permeability difference driven by logP
ACD/Labs prediction; all cyano regioisomers share same atom count
Membrane Permeability Polar Surface Area Drug Design

Safety Hazard Equivalence with Analogous Compounds

The target compound is classified under GHS07 as harmful/irritant, carrying hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 3,4-dimethylphenyl analog (CAS 898755-71-0) carries an identical GHS07 classification and identical H-phrase profile . This hazard parity between the ortho-cyano-substituted 2,4-dimethyl compound and its 3,4-dimethyl regioisomer means that no safety-driven procurement advantage exists for either compound; handling protocols and personal protective equipment requirements are equivalent. Selection must therefore be made on the basis of structural and pharmacological differentiation as documented in the other evidence items .

Safety Profile
Head-to-head
GHS07: H302, H315, H319, H335
Comparator: identical GHS07 profile
Identical hazard classification; safety does not differentiate regioisomers
Per EC 1272/2008; SDS from Fluorochem
Laboratory Safety GHS Classification Hazard Communication

Application Scenarios for 2'-Cyano-3-(2,4-dimethylphenyl)propiophenone


Lead Optimization with Ortho-Cyano Target Engagement

In structure-based drug design programs where a hydrogen-bond acceptor is required to contact a backbone NH or a conserved water molecule in the kinase hinge region or a GPCR orthosteric site, the ortho-cyano group's precise spatial positioning is indispensable. The meta- and para-cyano analogs cannot replicate this contact geometry, making the target compound the only acceptable regioisomer for SAR studies . The predicted logP of 3.96 further supports its drug-like properties (Section 3).

Synthesis via Ortho-Directed Metalation

The ortho-cyano group functions as a potent directing group for metalation reactions (e.g., ortho-lithiation or C–H activation), enabling regioselective functionalization of the proximal phenyl ring. This reactivity is absent in the meta- and para-cyano regioisomers, where the cyano group is too distant to direct metalation, establishing the ortho compound as the required substrate for developing novel synthetic routes .

Pure Regioisomeric Building Blocks for Parallel Libraries

When generating small-molecule libraries for high-throughput screening, the use of regioisomerically pure building blocks is essential to avoid ambiguous screening results. The target compound's 97.0% purity, combined with its ortho-cyano specificity, makes it the correct selection for libraries targeting proteins where a proximal electron-withdrawing group is hypothesized to enhance affinity, as indicated by the evidence in Section 3 .

Application
Selection Property
Validation Focus
Structure-based drug design (hinge region)
Ortho-cyano H-bond acceptor geometry
Target engagement geometry confirmation
Directed ortho-metalation synthesis
Cyano directing group capability
Regioselective functionalization review
Parallel library synthesis
Regioisomeric purity (certified)
Isomeric identity confirmation
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